1-Hydroxypropan-2-yl butylcarbamate

Description

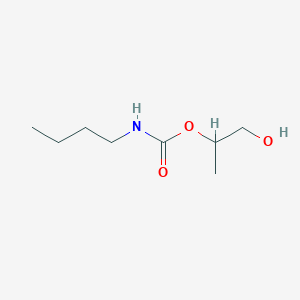

1-Hydroxypropan-2-yl butylcarbamate is a carbamate derivative characterized by a hydroxypropan-2-yl group linked to a butylcarbamate moiety. The hydroxy group in this compound may influence its solubility and reactivity compared to halogenated or alkyl-substituted analogs.

Properties

CAS No. |

62789-01-9 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-hydroxypropan-2-yl N-butylcarbamate |

InChI |

InChI=1S/C8H17NO3/c1-3-4-5-9-8(11)12-7(2)6-10/h7,10H,3-6H2,1-2H3,(H,9,11) |

InChI Key |

GKSSUQFZNFTLLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OC(C)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Hydroxypropan-2-yl butylcarbamate typically involves the reaction of butyl isocyanate with 1,2-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction can be represented as follows:

Butyl isocyanate+1,2-propanediol→1-Hydroxypropan-2-yl butylcarbamate

Chemical Reactions Analysis

1-Hydroxypropan-2-yl butylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The carbamate moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxypropan-2-yl butylcarbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: It serves as a reagent in biochemical assays and as a stabilizer for enzymes.

Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: It is utilized in the production of coatings, adhesives, and polymers due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 1-Hydroxypropan-2-yl butylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the carbamate moiety can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways, making it useful in various applications.

Comparison with Similar Compounds

Key Observations:

- Halogenation : The iodine in 3-iodo-2-propynyl butylcarbamate enhances biocidal efficacy but raises environmental and toxicity concerns, as seen in its exclusion from products like TEGO® Phobe 1409 due to regulatory restrictions .

- Alkyl vs. Aryl Substituents : tert-Butyl and benzyl groups improve compound stability and lipophilicity, respectively, but may reduce aqueous solubility compared to the hydroxypropan-2-yl group .

Functional and Application Differences

| Compound Name | Primary Use | Safety Profile |

|---|---|---|

| 1-Hydroxypropan-2-yl butylcarbamate | Presumed biocide (inferred from analogs) | Likely moderate toxicity* |

| 3-Iodo-2-propynyl butylcarbamate | Industrial biocide (antifungal) | High toxicity due to iodine |

| (S)-tert-Butyl carbamate derivatives | Pharmaceutical intermediates | Lab-specific hazards (e.g., irritant) |

Key Observations:

- Biocidal Activity : Halogenated carbamates like 3-iodo-2-propynyl butylcarbamate show higher potency but are restricted in formulations due to environmental persistence .

- Pharmaceutical Relevance: Complex carbamates (e.g., morpholinopyridine derivatives) are tailored for drug development, emphasizing target specificity over broad biocidal action .

Toxicity and Handling

- This compound: Limited toxicological data, but carbamates generally require precautions against inhalation or dermal exposure (e.g., P261/P262 guidelines) .

- Halogenated Analogs : Higher risks of bioaccumulation and acute toxicity, necessitating stringent handling protocols .

Environmental Impact

- Non-halogenated carbamates (e.g., hydroxypropan-2-yl derivatives) are likely more environmentally benign than iodinated versions, aligning with trends in green chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.